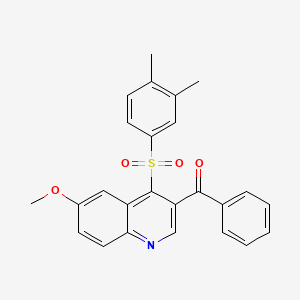

(4-((3,4-Dimethylphenyl)sulfonyl)-6-methoxyquinolin-3-yl)(phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinoline derivative with a sulfonyl group attached to a dimethylphenyl group and a methoxy group at the 6-position of the quinoline ring. It also has a phenylmethanone group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The sulfonyl group would be attached to a dimethylphenyl group, and a methoxy group would be at the 6-position of the quinoline ring .Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. For example, the methoxy group could be substituted with other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could increase its polarity and potentially its solubility in polar solvents .科学的研究の応用

Antioxidant Properties

- Synthesis and Antioxidant Properties : A study by Çetinkaya, Göçer, Menzek, and Gülçin (2012) explores the synthesis and antioxidant properties of similar compounds, highlighting their effective antioxidant power. This suggests potential applications in fields requiring antioxidant properties (Çetinkaya et al., 2012).

Synthesis and Derivative Formation

- Synthesis and Derivative Formation : The work of Ukrainets, Petrushova, Davidenko, and Grinevich (2014) demonstrates the synthesis of derivatives from similar compounds, indicating its utility in the formation of various chemical derivatives (Ukrainets et al., 2014).

Biosynthesis Pathways

- Biosynthesis Pathways : Davies, Davies, and Hassall (1969) discuss the relevance of similar compounds in potential biosynthesis pathways, which can be crucial for understanding natural synthesis processes (Davies et al., 1969).

Novel Compounds and Spectroscopic Analysis

- Novel Compounds and Spectroscopic Analysis : Pudjiastuti et al. (2010) identified a new benzylisoquinoline alkaloid similar to the query compound, emphasizing its role in developing novel compounds and the importance of spectroscopic methods in their identification (Pudjiastuti et al., 2010).

Constrained Nonproteinogenic Amino Acid Derivatives

- Constrained Nonproteinogenic Amino Acid Derivatives : Czombos et al. (2000) explored the synthesis of constrained amino acid derivatives using similar compounds, which could have implications in peptide synthesis and related biological applications (Czombos et al., 2000).

将来の方向性

作用機序

Target of Action

The compound contains abenzene ring , which is known to undergo electrophilic aromatic substitution . This suggests that the compound might interact with biological targets that can facilitate such reactions.

Mode of Action

The mode of action of this compound could involve electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This reaction mechanism allows the compound to form covalent bonds with its biological targets.

Biochemical Pathways

The compound’s potential to undergo electrophilic aromatic substitution suggests that it might affect pathways involving aromatic compounds .

Result of Action

Given its potential to undergo electrophilic aromatic substitution, the compound might cause structural modifications in its biological targets, potentially altering their function .

特性

IUPAC Name |

[4-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4S/c1-16-9-11-20(13-17(16)2)31(28,29)25-21-14-19(30-3)10-12-23(21)26-15-22(25)24(27)18-7-5-4-6-8-18/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDNRCKJJDKZNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2884488.png)

![1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2884490.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2884491.png)

![1-Cyclopentyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2884501.png)

![6-[(3,5-Ditert-butyl-4-hydroxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B2884505.png)

![4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide oxalate](/img/structure/B2884506.png)